
Phenyl 3-iodopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-iodopropanoate is an organic compound characterized by the presence of a phenyl group attached to a 3-iodopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodopropanoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid. Another method includes the reaction of phenyl magnesium bromide (a Grignard reagent) with ethyl 3-iodopropanoate, followed by hydrolysis to yield the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 3-iodopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include phenyl 3-hydroxypropanoate, phenyl 3-cyanopropanoate, or phenyl 3-aminopropanoate.
Oxidation: Products may include phenyl 3-carboxypropanoate or other oxidized derivatives.
Reduction: The primary product is phenyl 3-hydroxypropanoate.
Applications De Recherche Scientifique
Phenyl 3-iodopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of phenyl 3-iodopropanoate involves its reactivity with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or other transformations, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the nucleophile or electrophile it interacts with.
Comparaison Avec Des Composés Similaires
Phenyl 3-iodopropanoate can be compared with other similar compounds such as:
Phenyl 3-bromopropanoate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
Phenyl 3-chloropropanoate: Contains a chlorine atom, which is less reactive than iodine, affecting the types of reactions it undergoes.
Phenyl 3-fluoropropanoate: The fluorine atom significantly alters the compound’s reactivity due to its high electronegativity and bond strength.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
Propriétés
Numéro CAS |
138174-08-0 |
|---|---|
Formule moléculaire |
C9H9IO2 |
Poids moléculaire |
276.07 g/mol |
Nom IUPAC |
phenyl 3-iodopropanoate |
InChI |
InChI=1S/C9H9IO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
LCVDTCUBCVDZJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


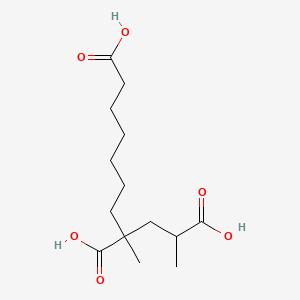
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
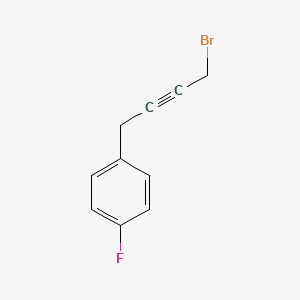
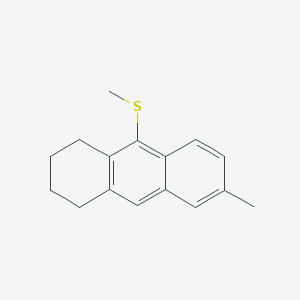

![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
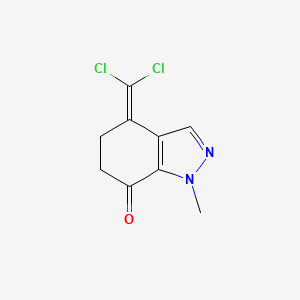
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)

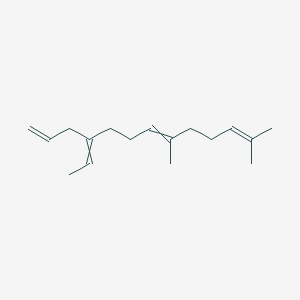
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
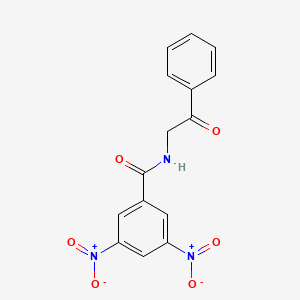
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
